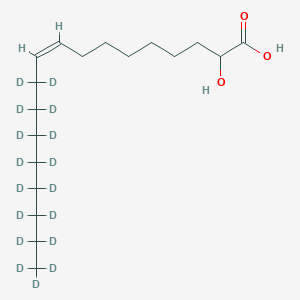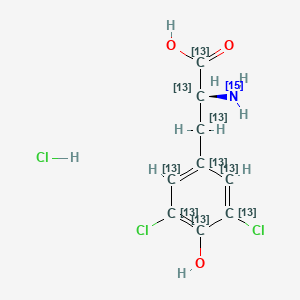![molecular formula C64H84F3N11O7S B12423067 N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS33 is a highly effective degrader of the WDR5 protein, exhibiting dissociation constant values of 870 nanomolar and 120 nanomolar for VCB and WDR5, respectively . It induces degradation of WDR5 through an E3 ligase VHL-mediated and proteasome-dependent mechanism . MS33 holds promise for furthering research in the field of acute myeloid leukemia .
Preparation Methods
The preparation of MS33 involves synthetic routes that include the use of specific reagents and reaction conditionsThe industrial production methods for MS33 are designed to ensure high yield and purity, often involving multiple steps of purification and quality control .
Chemical Reactions Analysis
MS33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of MS33, while reduction reactions may result in reduced forms of the compound .
Scientific Research Applications
MS33 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, MS33 is used as a tool for studying protein degradation and the mechanisms of action of various enzymes. In biology, it is used to investigate the role of WDR5 in cellular processes and to develop new therapeutic strategies for diseases such as acute myeloid leukemia. In medicine, MS33 is being explored as a potential treatment for cancer and other diseases that involve dysregulation of protein degradation pathways. In industry, MS33 is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of MS33 involves the degradation of the WDR5 protein through an E3 ligase VHL-mediated and proteasome-dependent pathway . MS33 binds to WDR5 and induces its degradation by recruiting the E3 ligase VHL, which tags WDR5 for proteasomal degradation. This process leads to the reduction of WDR5 levels in cells, thereby affecting various cellular processes that depend on WDR5 .
Comparison with Similar Compounds
MS33 is unique in its ability to selectively degrade the WDR5 protein. Similar compounds include other protein degraders that target different proteins or use different mechanisms of action. For example, compounds that target epigenetic proteins or other components of the proteasome pathway may have similar effects but differ in their specificity and efficacy . Some of the similar compounds include those that target epigenetic readers, writers, and erasers .
Properties
Molecular Formula |
C64H84F3N11O7S |
|---|---|
Molecular Weight |
1208.5 g/mol |
IUPAC Name |
N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[2-[4-[[3-[4-(4-methylpiperazin-1-yl)-3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]phenyl]phenyl]methyl]piperazin-1-yl]ethyl]undecanediamide |
InChI |
InChI=1S/C64H84F3N11O7S/c1-43-58(86-42-71-43)46-20-18-44(19-21-46)38-70-61(84)54-36-49(79)41-78(54)62(85)59(63(2,3)4)73-56(81)17-12-10-8-6-7-9-11-16-55(80)68-24-25-75-28-30-76(31-29-75)40-45-14-13-15-47(34-45)48-22-23-53(77-32-26-74(5)27-33-77)52(35-48)72-60(83)50-39-69-57(82)37-51(50)64(65,66)67/h13-15,18-23,34-35,37,39,42,49,54,59,79H,6-12,16-17,24-33,36,38,40-41H2,1-5H3,(H,68,80)(H,69,82)(H,70,84)(H,72,83)(H,73,81)/t49-,54+,59-/m1/s1 |
InChI Key |
GLYGYEQLMMPSAW-QWQPEEPRSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



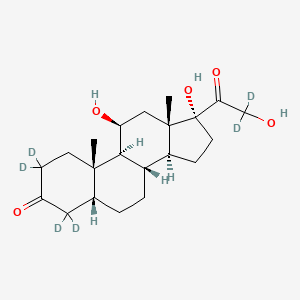
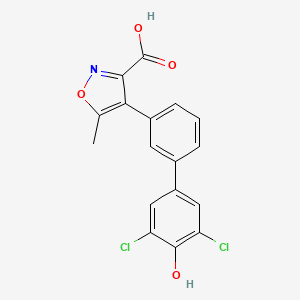
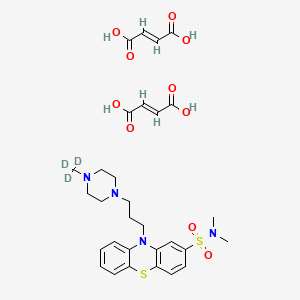
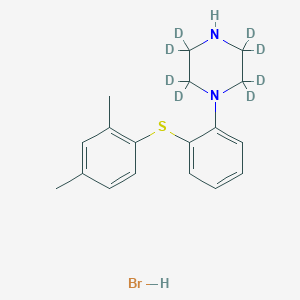
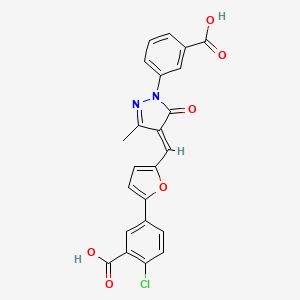

![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
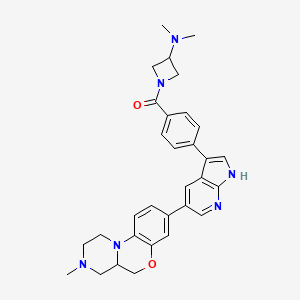
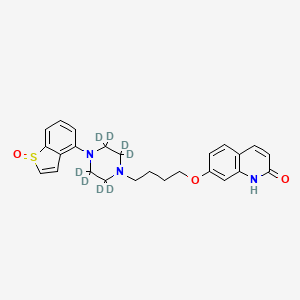
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
